molecular formula C16H21N3O2Si B1375687 tert-Butyl 5-((trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate CAS No. 1305325-05-6

tert-Butyl 5-((trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate

Cat. No.: B1375687
CAS No.: 1305325-05-6
M. Wt: 315.44 g/mol
InChI Key: CEEFQZUQBYCYPE-UHFFFAOYSA-N
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Description

tert-Butyl 5-((trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate is a complex organic compound that features a pyrazolo[3,4-b]pyridine core. This compound is notable for its unique structure, which includes a tert-butyl ester group and a trimethylsilyl-ethynyl substituent. These structural features make it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-((trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate typically involves multiple stepsThe reaction conditions often include the use of strong bases and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-((trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents .

Scientific Research Applications

tert-Butyl 5-((trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which tert-Butyl 5-((trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets tert-Butyl 5-((trimethylsilyl)ethynyl)-1H-pyrazolo[3,4-b]pyridine-1-carboxylate apart from these similar compounds is its specific combination of functional groups. The presence of both the tert-butyl ester and the trimethylsilyl-ethynyl group provides unique reactivity and binding properties, making it particularly valuable in various research and industrial applications .

Properties

IUPAC Name

tert-butyl 5-(2-trimethylsilylethynyl)pyrazolo[3,4-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2Si/c1-16(2,3)21-15(20)19-14-13(11-18-19)9-12(10-17-14)7-8-22(4,5)6/h9-11H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEFQZUQBYCYPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=N2)C#C[Si](C)(C)C)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101112970
Record name 1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 5-[2-(trimethylsilyl)ethynyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101112970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305325-05-6
Record name 1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 5-[2-(trimethylsilyl)ethynyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305325-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 5-[2-(trimethylsilyl)ethynyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101112970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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